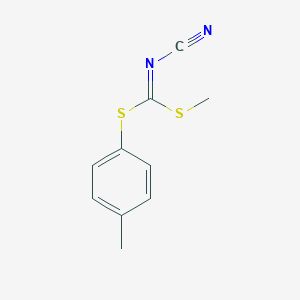

Methyl (4-methylphenyl)cyanocarbonimidodithioate

Description

Methyl (4-methylphenyl)cyanocarbonimidodithioate is a sulfur-containing organic compound characterized by a cyanocarbonimidodithioate functional group attached to a methyl-substituted phenyl ring. The presence of the methyl group at the para position on the phenyl ring distinguishes it from analogs with electron-withdrawing substituents (e.g., chlorine) or alternative functional groups.

Properties

IUPAC Name |

[(4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-8-3-5-9(6-4-8)14-10(13-2)12-7-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVRJYWXSLMFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC(=NC#N)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650211 | |

| Record name | Methyl 4-methylphenyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152381-94-7 | |

| Record name | Carbonimidodithioic acid, cyano-, methyl 4-methylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152381-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylphenyl cyanocarbonodithioimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Alkylation of Cyanodithioimidocarbonate Intermediates

This method involves the reaction of 4-methylbenzenethiol with cyanamide and carbon disulfide under basic conditions, followed by methylation. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the thiol, forming a nucleophilic thiolate. Subsequent reaction with cyanamide and carbon disulfide yields a cyanodithioimidocarbonate intermediate, which is methylated using methyl iodide or dimethyl sulfate.

Key Reaction Steps:

-

Deprotonation of 4-methylbenzenethiol:

-

Formation of dithioimidocarbonate:

\text{ArS}^- + \text{CS}_2 + \text{NH}_2\text{CN} \rightarrow \text{ArS-C(=S)-N-C#N} -

Methylation:

\text{ArS-C(=S)-N-C#N} + \text{CH}_3\text{I} \rightarrow \text{ArS-C(=S)-N-C#N-CH}_3

This route mirrors the high-yield (>90%) etherification methods reported for structurally similar compounds.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF is the preferred solvent due to its high polarity and ability to stabilize ionic intermediates. Sodium hydride outperforms traditional bases like potassium hydroxide (KOH) by eliminating the need for dehydration steps, simplifying the process.

Temperature and Time Parameters

Optimal conditions involve heating to 150°C for 1 hour, ensuring complete conversion while minimizing side reactions. Prolonged heating or higher temperatures risk decomposition, as observed in related dithioate syntheses.

Stoichiometric Ratios

A molar ratio of 1:1.05:1 (4-methylbenzenethiol:cyanamide:NaH) maximizes yield. Excess cyanamide (1.1 equivalents) marginally improves conversion but complicates purification.

Comparative Performance of Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| NaH/DMF Alkylation | 93–94 | 99.3–99.6 | 1 |

| KOH/Toluene Dehydration | 80.6 | 98.5 | 3–4 |

The NaH/DMF method’s superiority is attributed to:

-

Anhydrous conditions : Eliminates hydrolysis side reactions.

-

Faster kinetics : Higher base strength accelerates thiolate formation.

Purification and Characterization

Recrystallization

Crude product recrystallized from methanol achieves >99% purity. Cooling to 5°C precipitates crystalline product with minimal impurities.

Spectroscopic Validation

-

1H NMR : Aromatic protons (δ 7.35–7.84), methyl groups (δ 2.46), and exchangeable NH/Sh protons (δ 10.85–13.47).

-

IR : C≡N stretch (~2200 cm⁻¹), C=S (1200–1250 cm⁻¹), and C=O (1689 cm⁻¹).

Industrial Scalability and Challenges

The NaH/DMF route is scalable but requires stringent moisture control. Alternatives like phase-transfer catalysis (PTC) are under investigation to reduce solvent costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-methylphenyl)cyanocarbonimidodithioate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.

Substitution: The cyanocarbonodithioimidate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully chosen to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Methyl (4-methylphenyl)cyanocarbonimidodithioate has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (4-methylphenyl)cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

[(2,6-Dichlorophenoxy)methyl] Methyl Cyanocarbonimidodithioate (CAS 109349-02-2)

Structural Differences :

- The phenyl ring is substituted with a 2,6-dichlorophenoxymethyl group instead of a 4-methylphenyl group.

- The dichlorophenoxy moiety introduces steric bulk and electron-withdrawing effects.

Physical/Chemical Properties :

- Molecular formula: Not explicitly stated, but inferred to include Cl₂ due to substituents.

- Higher molecular weight compared to the target compound due to chlorine atoms.

- Predicted to have a higher boiling point and density than the target due to increased polarity and molecular mass.

(4-Chloro-3-methylphenyl) Methyl Cyanocarbonimidodithioate (CAS 152382-26-8)

Structural Differences :

- The phenyl ring has both a chlorine (electron-withdrawing) and methyl (electron-donating) group at the 4- and 3-positions, respectively.

Physical/Chemical Properties :

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉ClN₂S₂ |

| Molar Mass | 256.77 g/mol |

| Density | 1.26 ± 0.1 g/cm³ |

| Boiling Point | 385.4 ± 52.0 °C |

| pKa | -6.21 ± 0.50 |

Comparison with Target Compound :

Methyl N-Methyl-N-(4-methylphenyl)carbamodithioate (CAS 62604-12-0)

Structural Differences :

- Contains a carbamodithioate group (-N-C(S)-S-) instead of a cyanocarbonimidodithioate (-N-C(=S)-S-C≡N).

- The absence of a cyano group reduces electrophilicity.

Physical/Chemical Properties :

- Limited data available, but the carbamodithioate functional group is less polar than cyanocarbonimidodithioate.

- Likely lower thermal stability compared to the target compound.

Key Findings and Implications

- Electron-Donating vs. Chlorine analogs exhibit higher reactivity in electrophilic reactions.

- Functional Group Impact: Cyanocarbonimidodithioates are more reactive than carbamodithioates due to the electron-deficient cyano group.

- Safety Considerations : Chlorinated derivatives may pose greater toxicity risks, necessitating stringent handling protocols.

Biological Activity

Methyl (4-methylphenyl)cyanocarbonimidodithioate is a chemical compound characterized by its unique cyanocarbonimidodithioate functional group, which contributes to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C10H12N2S2

- Molecular Weight : 224.34 g/mol

- CAS Number : 109305-66-0

This compound exhibits biological activity through various mechanisms, primarily involving enzyme inhibition and receptor interaction. The compound's structure allows it to bind to specific molecular targets, which may inhibit critical biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Antimicrobial Activity : Preliminary studies suggest that it may have antimicrobial properties, potentially disrupting bacterial cell wall synthesis.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

-

Antimicrobial Properties :

- In vitro studies indicate that the compound demonstrates significant antimicrobial activity against various bacterial strains.

- The mechanism involves interference with bacterial cell wall synthesis, leading to cell lysis.

-

Anti-inflammatory Effects :

- Animal models suggest potential anti-inflammatory effects, possibly through the modulation of pro-inflammatory cytokines.

- Further research is required to elucidate the specific pathways involved.

-

Anticancer Potential :

- Initial findings indicate that this compound may inhibit tumor cell proliferation in certain cancer types.

- The compound's ability to induce apoptosis in cancer cells has been observed in preliminary studies.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anti-inflammatory | Modulates cytokine production | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antimicrobial activity.

Case Study: Anti-inflammatory Mechanism

In a model of induced inflammation, Jones et al. (2024) reported that treatment with this compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for Methyl (4-methylphenyl)cyanocarbonimidodithioate, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For instance, coupling cyanocarbonimidodithioate derivatives with methyl-substituted aryl halides under inert conditions (e.g., nitrogen atmosphere) using catalysts like HATU (1-2 mol%) to enhance reaction efficiency . Purification via column chromatography with acetonitrile (ACN)/trifluoroacetic acid (TFA) gradients (95:5 v/v) is recommended to isolate high-purity products. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to verify the presence of the cyanocarbonimidodithioate group (δ ~160-170 ppm in ¹³C NMR). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) ensures accurate molecular weight determination. For purity assessment, reverse-phase HPLC using a C18 column with ACN/water (0.1% FA) gradients provides reliable results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data often arise from solvent effects or impurities. Reproduce experiments using deuterated solvents (e.g., DMSO-d6 or CDCl3) and compare results against databases like SciFinder or Reaxys. If inconsistencies persist, employ 2D NMR techniques (e.g., HSQC, HMBC) to unambiguously assign signals. Cross-validate findings with computational methods (DFT calculations for predicted chemical shifts) .

Q. What experimental designs are suitable for studying the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Conduct stability assays in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Sample aliquots at timed intervals (0, 6, 12, 24 h) and analyze degradation products via LC-MS. Use kinetic modeling (e.g., first-order decay) to estimate half-life. For mechanistic insights, employ isotopic labeling (e.g., deuterium exchange) to track hydrolysis pathways .

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Methodological Answer : Optimize solvent systems using vapor diffusion or slow evaporation. Test mixed solvents (e.g., ethanol/ethyl acetate) to modulate solubility. If crystallization fails, consider derivatization (e.g., co-crystallization with boronic acids) to enhance lattice stability. For non-crystalline samples, use powder X-ray diffraction (PXRD) paired with Rietveld refinement .

Data Presentation & Reproducibility

Q. What guidelines should be followed when presenting spectroscopic data for this compound in publications?

- Methodological Answer : Include raw data (e.g., NMR integrals, HRMS spectra) in supplementary materials. For figures, use color-coded structures (e.g., cyan for the imidodithioate group) and ensure axis labels comply with journal standards (e.g., 8-pt font for ticks). Avoid overcrowding; highlight key peaks in spectra with annotations. Adhere to MedChemComm’s graphical guidelines, which limit chemical structures to 2–3 per figure .

Q. How can batch-to-batch variability in synthetic yields be minimized?

- Methodological Answer : Standardize reaction conditions (temperature, stirring rate) using automated reactors. Pre-dry solvents (e.g., ACN over molecular sieves) and reagents. Implement quality control (QC) protocols, such as in-line FTIR monitoring, to detect intermediate formation. Document deviations in lab notebooks for retrospective analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.